molecular formula C9H11Cl2N B3240117 2,6-Dichloro-4-isopropylaniline CAS No. 1428234-45-0

2,6-Dichloro-4-isopropylaniline

Cat. No. B3240117
CAS RN: 1428234-45-0
M. Wt: 204.09 g/mol
InChI Key: YWZJMEWPEZRBTL-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-isopropylaniline is an important organic intermediate . It is widely used to synthesize plastics and dyes . It is an aromatic amine that reacts with bis (trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-isopropylaniline is C9H11Cl2N . It has a molecular weight of 204.1 . The InChI key is YWZJMEWPEZRBTL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dichloro-4-isopropylaniline are not detailed in the search results, it is known that it reacts with bis (trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-isopropylaniline has a density of 1.231±0.06 g/cm3 . Its boiling point is predicted to be 252.5±35.0 °C .

Scientific Research Applications

Synthesis and Catalytic Activity

2,6-Dichloro-4-isopropylaniline, as a chemical intermediate, plays a significant role in various synthesis processes. For example, Aydemir et al. (2009) demonstrated its use in the synthesis of new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes. These complexes exhibited high catalytic activity in Suzuki coupling and Heck reactions, important processes in organic chemistry for forming carbon-carbon bonds (Aydemir et al., 2009).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, 2,6-Dichloro-4-isopropylaniline is significant. Fang-shi (2005) developed a high-performance liquid chromatography (HPLC) method for determining isoproturon and its metabolite, 4-isopropylaniline, in soil. This study highlights its importance in monitoring environmental contaminants and ensuring agricultural safety (Fang-shi, 2005).

Organic Chemical Industry

Jia Ruixia (2003) explored the synthesis of 2,6-diisopropylaniline, an important intermediate in the organic chemical industry. This study focused on the gas-phase amination of 2,6-diisopropylphenol, demonstrating the compound's role in industrial chemical synthesis (Jia Ruixia, 2003).

Polymer Science and Corrosion Inhibition

In polymer science, Bhandari et al. (2009) investigated the effect of isopropyl substituents on the electrochemical, thermal, and electrical properties of polyaniline. The presence of such substituents significantly altered the properties of polyaniline, demonstrating the compound's relevance in the development of advanced polymeric materials (Bhandari et al., 2009).

Photophysical and Photochemical Studies

The photophysical properties of 2,6-Dichloro-4-isopropylaniline derivatives have been studied in various research contexts. For example, Taneda et al. (2004) examined the photochromism of polymorphic crystals derived from 2,6-diisopropylaniline, which can be used in optical materials and sensors (Taneda et al., 2004).

Safety and Hazards

2,6-Dichloro-4-isopropylaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash hands thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dichloro-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJMEWPEZRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-isopropylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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